5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid
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Overview
Description
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is a complex organic compound that features a quinoxaline moiety, a brominated phenyl group, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The brominated phenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves coupling the brominated phenyl group with the quinoxaline core and attaching the butanoic acid chain through an amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline moiety can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups in the quinoxaline core can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives
Reduction: Formation of hydroxyquinoxaline derivatives
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is not fully understood, but it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoxaline core and have been studied for their pharmaceutical and biological activities.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally similar due to the presence of an aromatic heterocycle.
Uniqueness
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is unique due to the combination of a brominated phenyl group, a hydroxyquinoxaline moiety, and a butanoic acid chain. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H16BrN3O4 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H16BrN3O4/c20-11-8-9-13(21-16(24)6-3-7-17(25)26)12(10-11)18-19(27)23-15-5-2-1-4-14(15)22-18/h1-2,4-5,8-10H,3,6-7H2,(H,21,24)(H,23,27)(H,25,26) |
InChI Key |
LZXNOGUAKNIQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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